Spectroscopic Analysis of 2,4,6-Trimethoxyaniline: A Technical Guide
Spectroscopic Analysis of 2,4,6-Trimethoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4,6-trimethoxyaniline. Due to the limited availability of directly published complete spectral data for 2,4,6-trimethoxyaniline, this document presents a detailed analysis based on available physical data, comparative data from the structurally similar compound 2,4,6-trimethylaniline, and established spectroscopic methodologies for aromatic amines.
Compound Information
Table 1: Physical and Chemical Properties of 2,4,6-Trimethoxyaniline
| Property | Value | Reference |
| CAS Number | 14227-17-9 | [1] |
| Molecular Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 97-101 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as chloroform, methanol, and ethyl acetate. |
Spectroscopic Data Analysis
FT-IR Spectroscopy
The FT-IR spectrum of 2,4,6-trimethoxyaniline is expected to show characteristic peaks for the amine and methoxy functional groups, as well as the aromatic ring.
Table 2: Predicted FT-IR Spectral Data for 2,4,6-Trimethoxyaniline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (primary amine) |
| 3050-3000 | Weak to Medium | Aromatic C-H stretching |
| 2980-2850 | Medium to Strong | Aliphatic C-H stretching (methoxy groups) |
| 1620-1580 | Medium to Strong | N-H bending (scissoring) and C=C aromatic ring stretching |
| 1520-1480 | Strong | C=C aromatic ring stretching |
| 1250-1200 | Strong | Aryl-O stretching (asymmetric) |
| 1050-1000 | Strong | Aryl-O stretching (symmetric) |
| 850-800 | Strong | Out-of-plane C-H bending (isolated aromatic hydrogens) |
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,4,6-trimethoxyaniline in a solvent like CDCl₃ is expected to be relatively simple due to the molecule's symmetry.
Table 3: Predicted ¹H NMR Spectral Data for 2,4,6-Trimethoxyaniline (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.2 | s | 2H | Aromatic H (H-3, H-5) |
| ~3.8 | s | 9H | Methoxy H (-OCH₃) |
| ~3.7 | br s | 2H | Amine H (-NH₂) |
Note: The chemical shift of the amine protons can vary depending on concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reflect the symmetry of the molecule, showing a limited number of signals for the carbon atoms.
Table 4: Predicted ¹³C NMR Spectral Data for 2,4,6-Trimethoxyaniline (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C2, C4, C6 (carbons attached to methoxy groups) |
| ~130 | C1 (carbon attached to the amine group) |
| ~90 | C3, C5 (aromatic CH) |
| ~55 | Methoxy carbons (-OCH₃) |
UV-Vis Spectroscopy
The UV-Vis spectrum of 2,4,6-trimethoxyaniline in a solvent like ethanol or methanol is expected to show absorption bands characteristic of a substituted aniline.[2] Aniline itself has two main absorption bands around 230 nm and 280 nm.[3] The presence of three electron-donating methoxy groups is expected to cause a bathochromic (red) shift in these absorption maxima.
Table 5: Predicted UV-Vis Spectral Data for 2,4,6-Trimethoxyaniline
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~240-250 | High | π → π |
| ~290-310 | Moderate | n → π |
Experimental Protocols
The following are detailed, generalized experimental protocols for the spectroscopic analysis of an aromatic amine like 2,4,6-trimethoxyaniline.
FT-IR Spectroscopy
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation:
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Solid (KBr Pellet Method): Grind a small amount (1-2 mg) of 2,4,6-trimethoxyaniline with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
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Solution: Dissolve a small amount of the sample in a suitable infrared-transparent solvent (e.g., chloroform). Record the spectrum in a liquid cell with an appropriate path length.
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Data Acquisition:
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Record a background spectrum of the empty sample holder (or the solvent).
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Place the sample in the spectrometer's beam path.
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Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
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The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
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NMR Spectroscopy (¹H and ¹³C)
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Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
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Sample Preparation:
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Dissolve 5-10 mg of 2,4,6-trimethoxyaniline in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
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Data Acquisition:
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¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
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Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform to obtain the frequency-domain spectrum. Apply phase and baseline corrections to the spectrum.
UV-Vis Spectroscopy
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Instrumentation: A UV-Vis spectrophotometer.
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Sample Preparation:
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Prepare a stock solution of 2,4,6-trimethoxyaniline of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
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Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).
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Data Acquisition:
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Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
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Rinse the cuvette with the sample solution and then fill it with the sample solution.
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Place the sample cuvette in the spectrophotometer.
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Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).
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Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of an organic compound like 2,4,6-trimethoxyaniline.
Caption: A logical workflow for the synthesis and spectroscopic characterization of a chemical compound.
Synthesis of 2,4,6-Trimethoxyaniline
A common synthetic route to 2,4,6-trimethoxyaniline involves the reduction of the corresponding nitro compound, 2,4,6-trimethoxynitrobenzene.





